2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
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Overview
Description
2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms and a carboxamide group linked to a methylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dichloropyridine-4-carboxylic acid.
Formation of Carboxamide: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation: The acid chloride is then reacted with 1-methylpyrazole in the presence of a base such as triethylamine (Et3N) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the molecule.
Scientific Research Applications
2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemistry: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses, or the PI3K/Akt pathway, which is related to cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloropyridine-4-carboxamide: Lacks the pyrazole moiety but shares the pyridine and carboxamide structure.
N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide: Similar structure but without the chlorine substituents.
Uniqueness
2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide is unique due to the presence of both chlorine atoms and the methylpyrazole moiety, which can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c1-16-5-7(4-13-16)14-10(17)6-2-8(11)15-9(12)3-6/h2-5H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKXXHFLTUPZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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